1,2-Ethanediol, 1-phenyl-, 1-(4-methylbenzenesulfonate), (R)-
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Overview
Description
1,2-Ethanediol, 1-phenyl-, 1-(4-methylbenzenesulfonate), ®- is a chiral compound with significant importance in various fields of chemistry and industry. It is known for its role as an intermediate in the synthesis of various chemicals and pharmaceuticals. The compound’s structure consists of a phenyl group attached to a 1,2-ethanediol backbone, with a 4-methylbenzenesulfonate group attached to the first carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1-phenyl-, 1-(4-methylbenzenesulfonate), ®- can be achieved through several methods. One common approach involves the enantioselective reduction of 2-hydroxyacetophenone using chiral catalysts. This method typically employs a chiral reducing agent or enzyme to achieve high enantiomeric purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts such as Candida parapsilosis, which can catalyze the reduction of 2-hydroxyacetophenone to ®-1-phenyl-1,2-ethanediol with high enantiomeric excess . The process is optimized for large-scale production by using co-substrates like xylan to enhance cofactor regeneration and improve yield .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediol, 1-phenyl-, 1-(4-methylbenzenesulfonate), ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used to replace the sulfonate group.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Phenylglyoxylic acid or benzaldehyde.
Reduction: 1-Phenyl-1,2-ethanediol.
Substitution: Various substituted phenyl ethanediols depending on the nucleophile used.
Scientific Research Applications
1,2-Ethanediol, 1-phenyl-, 1-(4-methylbenzenesulfonate), ®- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Ethanediol, 1-phenyl-, 1-(4-methylbenzenesulfonate), ®- involves its interaction with specific enzymes or catalysts. For example, in the reduction of 2-hydroxyacetophenone, the compound acts as a substrate for carbonyl reductases, which catalyze the conversion to ®-1-phenyl-1,2-ethanediol. The molecular targets include the active sites of these enzymes, where the reduction reaction occurs .
Comparison with Similar Compounds
Similar Compounds
- Styrene glycol
- α,β-Dihydroxyethylbenzene
- Phenyl glycol
- Phenylethanediol
- Phenylethylene glycol
- Styrolyl alcohol
- 1-Phenyl-1,2-ethanediol
- 1,2-Dihydroxy-1-phenylethane
- Phenyl-1,2-ethanediol
- 1,2-Dihydroxyethylbenzene
- 1,2-Ethanediol, phenyl-
- 1-Fenyl-1,2-ethandiol
- Fenylglycol
- 1-Phenylethylene glycol
- NSC 406601
- 1-Phenylethane-1,2-diol
Uniqueness
1,2-Ethanediol, 1-phenyl-, 1-(4-methylbenzenesulfonate), ®- is unique due to its high enantiomeric purity and specific functional groups, which make it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals. Its ability to undergo various chemical reactions and its role in biocatalytic processes further enhance its significance in scientific research and industrial applications .
Properties
CAS No. |
86030-83-3 |
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Molecular Formula |
C15H16O4S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
[(1R)-2-hydroxy-1-phenylethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H16O4S/c1-12-7-9-14(10-8-12)20(17,18)19-15(11-16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3/t15-/m0/s1 |
InChI Key |
JYWSJAIUCKNYFC-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](CO)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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